molecular formula C12H16O B14261279 1-Methoxy-2-(pent-3-EN-1-YL)benzene CAS No. 162707-38-2

1-Methoxy-2-(pent-3-EN-1-YL)benzene

Cat. No.: B14261279
CAS No.: 162707-38-2
M. Wt: 176.25 g/mol
InChI Key: WYQMDXRQABZGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-2-(pent-3-EN-1-YL)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a methoxy group (-OCH₃) and a pent-3-en-1-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(pent-3-EN-1-YL)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-methoxybenzene (anisole) with 3-penten-1-yl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-(pent-3-EN-1-YL)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the double bond in the pent-3-en-1-yl group to a single bond, forming 1-methoxy-2-(pentyl)benzene. Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring. For example, nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can yield nitro derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).

    Substitution: HNO₃, H₂SO₄, halogens (Cl₂, Br₂) with Lewis acids (AlCl₃, FeBr₃).

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro, halogenated, and other substituted aromatic compounds.

Scientific Research Applications

1-Methoxy-2-(pent-3-EN-1-YL)benzene has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(pent-3-EN-1-YL)benzene depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The methoxy group and the pent-3-en-1-yl group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that modulate its activity.

Comparison with Similar Compounds

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar in structure but with a prop-2-yn-1-yloxy group instead of a pent-3-en-1-yl group.

    1-Methoxy-2-(1-methylethenyl)benzene: Contains a 1-methylethenyl group instead of a pent-3-en-1-yl group.

Uniqueness: 1-Methoxy-2-(pent-3-EN-1-YL)benzene is unique due to the presence of both a methoxy group and a pent-3-en-1-yl group, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.

Properties

CAS No.

162707-38-2

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-methoxy-2-pent-3-enylbenzene

InChI

InChI=1S/C12H16O/c1-3-4-5-8-11-9-6-7-10-12(11)13-2/h3-4,6-7,9-10H,5,8H2,1-2H3

InChI Key

WYQMDXRQABZGPT-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC1=CC=CC=C1OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.